
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a tetrahydropyran-4-yloxy group and a dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps. One common approach is to start with the pyridine ring and introduce the substituents sequentially. The tetrahydropyran-4-yloxy group can be introduced via an etherification reaction, while the dioxaborolan-2-yl group can be introduced using a borylation reaction. The reaction conditions often involve the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in producing complex organic compounds, offering advantages in terms of reaction control, safety, and sustainability .
化学反应分析
Types of Reactions
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism by which 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the tetrahydropyran-4-yloxy group, making it less versatile in certain synthetic applications.
3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Lacks the dioxaborolan-2-yl group, which limits its use in borylation reactions.
Uniqueness
The presence of both the tetrahydropyran-4-yloxy group and the dioxaborolan-2-yl group in 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a unique and versatile compound. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
属性
分子式 |
C17H26BNO4 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC 名称 |
3-methyl-2-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H26BNO4/c1-12-10-13(18-22-16(2,3)17(4,5)23-18)11-19-15(12)21-14-6-8-20-9-7-14/h10-11,14H,6-9H2,1-5H3 |
InChI 键 |
HCTDZTWEPHHDAN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)


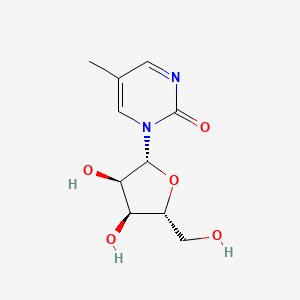

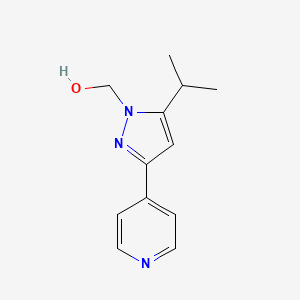
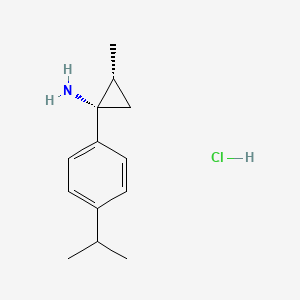
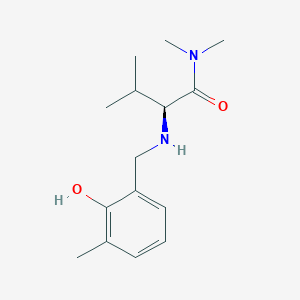


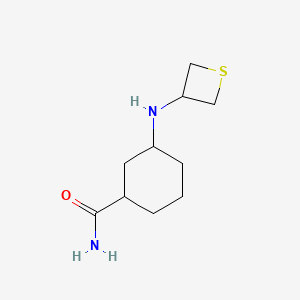

![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)

